

An In-depth Technical Guide to Potassium Valerate (CAS Number: 19455-21-1)

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Compound of Interest

Compound Name: *Potassium valerate*

Cat. No.: *B096342*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate, also known as potassium pentanoate, is the potassium salt of valeric acid, a five-carbon straight-chain fatty acid. While historically recognized for its presence in the valerian plant, recent scientific interest has shifted towards its role as a bioactive molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of **potassium valerate**, focusing on its physicochemical properties, synthesis, analytical methods, and its emerging role in pharmacology and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **potassium valerate** is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Reference(s)
CAS Number	19455-21-1	[1]
Molecular Formula	C ₅ H ₉ KO ₂	[1]
Molecular Weight	140.22 g/mol	
IUPAC Name	Potassium pentanoate	
Synonyms	Potassium valerate, Pentanoic acid potassium salt, Valeric acid potassium salt	[1]
Appearance	White powder	[No specific citation found]
Melting Point	313.4 °C	
Boiling Point	185.3 °C (of valeric acid)	[2]
Flash Point	80.5 °C (of valeric acid)	[2]
Solubility	Soluble in water	[No specific citation found]

Synthesis and Characterization

Synthesis Protocol: Acid-Base Neutralization

Potassium valerate is synthesized through a straightforward acid-base neutralization reaction between valeric acid and potassium hydroxide.

Materials:

- Valeric acid (C₅H₁₀O₂)
- Potassium hydroxide (KOH)
- Methanol (CH₃OH) or Ethanol (C₂H₅OH) as solvent
- Magnetic stirrer and stir bar
- Round-bottom flask

- Condenser (optional, for reflux)
- Rotary evaporator
- Crystallization dish
- Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

Procedure:

- Dissolution: In a round-bottom flask, dissolve a known molar equivalent of valeric acid in a suitable volume of methanol or ethanol with stirring.
- Base Addition: Slowly add an equimolar amount of potassium hydroxide, dissolved in a minimal amount of the same solvent, to the valeric acid solution. The reaction is exothermic, so slow addition is recommended.
- Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Gentle heating under reflux can be employed to accelerate the reaction if necessary.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Crystallization: The resulting crude **potassium valerate** can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure **potassium valerate**.

Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the formation of the potassium salt. The spectrum of **potassium valerate** will show the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm^{-1}) and the C=O stretch of the carboxylic acid (around 1700-1725

cm^{-1}). It will be replaced by a strong asymmetric carboxylate (COO^-) stretch around 1550-1610 cm^{-1} and a weaker symmetric stretch around 1400-1440 cm^{-1} .[\[3\]](#)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will show signals corresponding to the alkyl chain of the valerate anion. The acidic proton of the carboxylic acid will be absent.
- ^{13}C NMR: The carbon NMR spectrum will show a downfield shift of the carboxylate carbon compared to the carboxylic acid carbon.
- ^{39}K NMR: While less common, ^{39}K NMR can be used to study the potassium ion's environment in solution.[\[4\]](#)

3.2.3. Purity Analysis

The purity of synthesized **potassium valerate** can be determined by several methods:

- Titration: Acid-base titration can be used to determine the percentage purity of the salt.[\[1\]](#)[\[5\]](#)
[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to quantify **potassium valerate** and detect any organic impurities.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Ion Chromatography: This technique can be used to quantify the potassium cation and valerate anion separately.

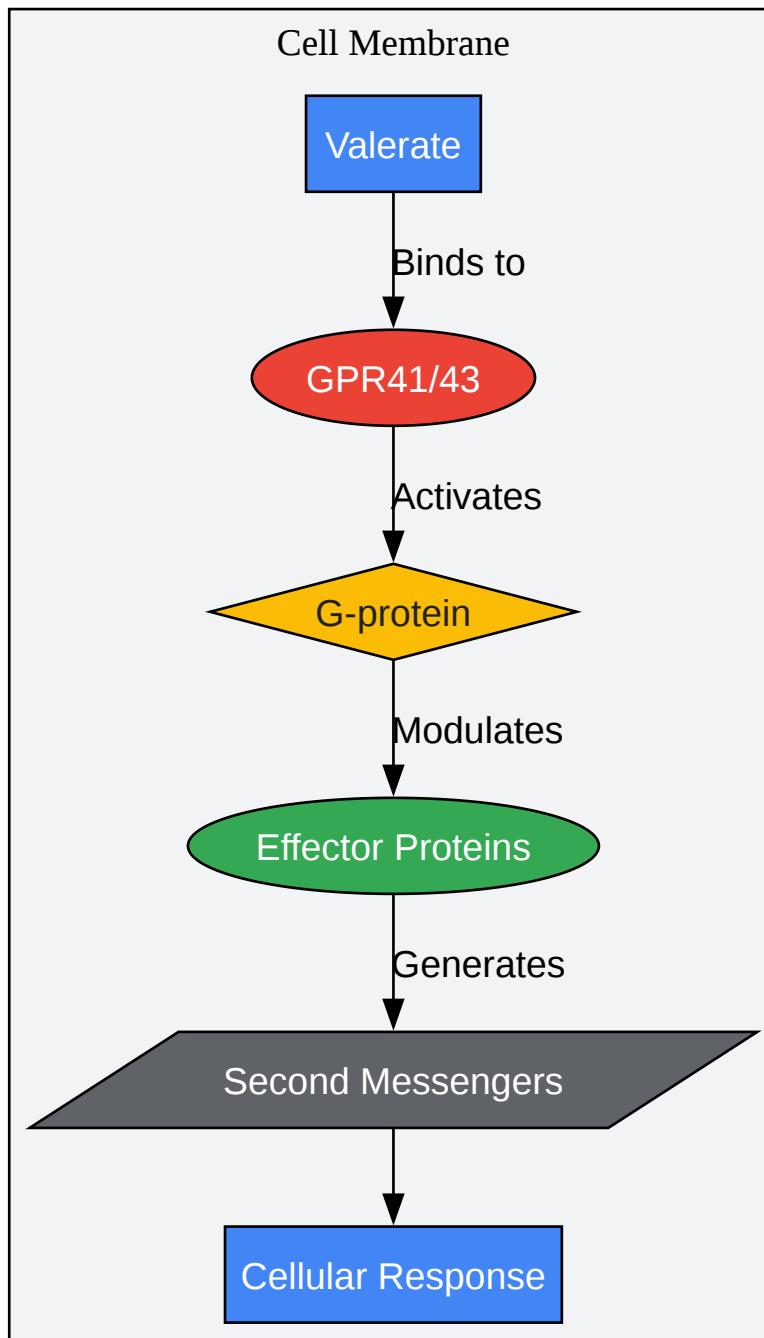
Biological Activity and Mechanisms of Action

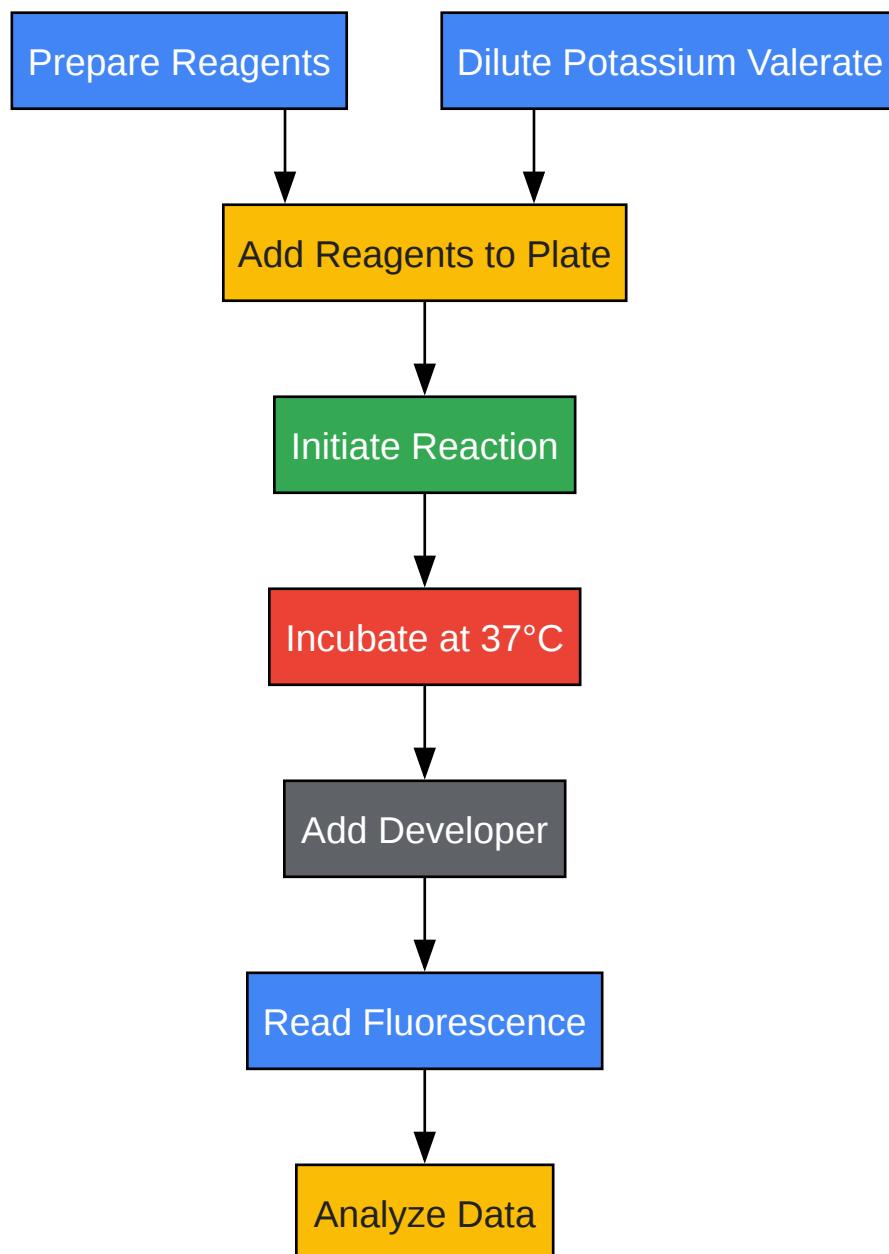
The biological effects of **potassium valerate** are primarily attributed to the valerate anion. Valerate is a short-chain fatty acid (SCFA) that plays a significant role in various physiological processes.

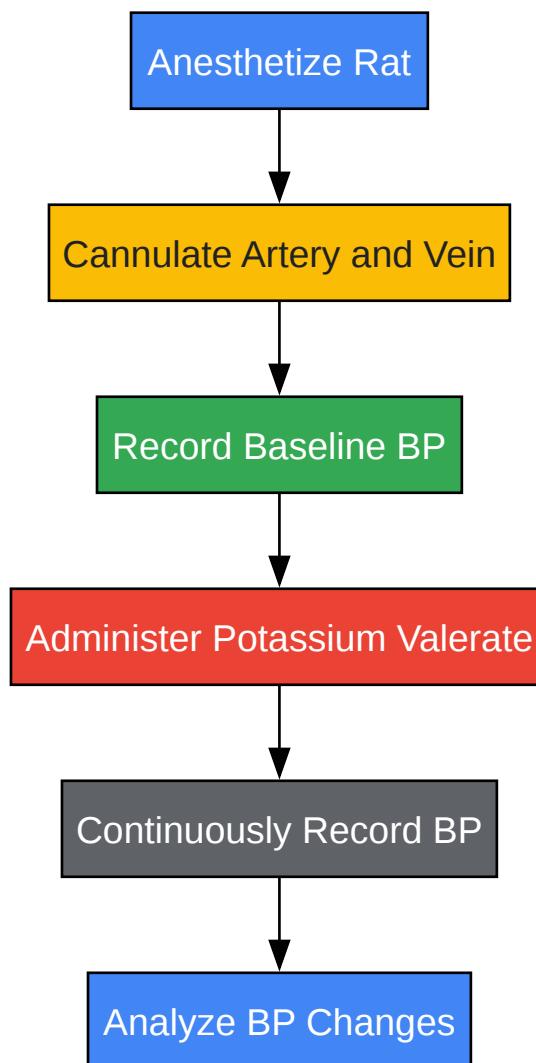
Histone Deacetylase (HDAC) Inhibition

Valeric acid and its salts are known inhibitors of histone deacetylases (HDACs), particularly class I HDACs. By inhibiting HDACs, valerate can modulate gene expression, leading to

various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism is a key area of investigation for its potential anti-cancer properties.







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